3,6-dichloro-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide
Overview
Description
3,6-dichloro-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide, commonly known as DFB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFB is a benzothiophene derivative and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
DFB inhibits the activity of COX-2 by binding to its active site. COX-2 is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, DFB reduces the production of prostaglandins, leading to a reduction in inflammation.
Biochemical and Physiological Effects
DFB has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In animal studies, DFB has been found to reduce inflammation in the joints of rats with arthritis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DFB has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
DFB has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. It has also been extensively studied, which means that there is a significant amount of data available on its properties and potential therapeutic applications. However, DFB also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret some experimental results.
Future Directions
There are several potential future directions for research on DFB. One area of interest is the development of DFB analogs that have improved solubility and potency. Another area of interest is the investigation of DFB's potential as a treatment for other inflammatory diseases, such as inflammatory bowel disease. Additionally, there is potential for DFB to be used in combination with other drugs for the treatment of cancer and neurological disorders. Further research is needed to fully understand the potential therapeutic applications of DFB and its analogs.
Conclusion
In conclusion, 3,6-dichloro-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has shown potential as a therapeutic agent for the treatment of inflammation, cancer, and neurological disorders. Its mechanism of action involves the inhibition of COX-2, which reduces the production of prostaglandins and leads to a reduction in inflammation. While DFB has several advantages for use in lab experiments, it also has some limitations. There are several potential future directions for research on DFB, including the development of DFB analogs and investigation of its potential as a treatment for other diseases.
Scientific Research Applications
DFB has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of inflammation, cancer, and neurological disorders. DFB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition results in a reduction of inflammation, making DFB a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
3,6-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-8-3-4-10-11(6-8)20-13(12(10)16)14(18)17-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCSBQVBMRLYQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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